BenchChemオンラインストアへようこそ!

N-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea

Medicinal Chemistry SAR Studies Physicochemical Profiling

N-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea is a synthetic small-molecule phenylurea derivative built on a 2,3-dihydrobenzofuran core. Its molecular formula is C20H24N2O3 with a molecular weight of 340.4 g/mol.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 866153-46-0
Cat. No. B2738872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea
CAS866153-46-0
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCCOC1C2=C(C=CC(=C2OC1(C)C)NC(=O)NC3=CC=CC=C3)C
InChIInChI=1S/C20H24N2O3/c1-5-24-18-16-13(2)11-12-15(17(16)25-20(18,3)4)22-19(23)21-14-9-7-6-8-10-14/h6-12,18H,5H2,1-4H3,(H2,21,22,23)
InChIKeyGXYNSKCXSWFQIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea (CAS 866153-46-0): Identity, Purity, and Procurement Baseline


N-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea is a synthetic small-molecule phenylurea derivative built on a 2,3-dihydrobenzofuran core. Its molecular formula is C20H24N2O3 with a molecular weight of 340.4 g/mol . The compound is supplied at a certified purity of ≥95% and was originally deposited into the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen (Supplier Structure ID: STOCK5S-59822) [1], placing it within the MLPCN screening collection and making it accessible for probe-development and medicinal-chemistry campaigns.

Why Generic Substitution Fails for N-(3-Ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea (866153-46-0): Structural Nuance Drives Functional Divergence


Phenylurea-benzofuran analogs are not interchangeable. The unsubstituted N'-phenyl terminus of 866153-46-0 distinguishes it from its closest commercially available analogs, such as the 4-chlorophenyl (CAS 866153-45-9, MW 374.87) and 4-bromophenyl (CAS 866150-33-6) congeners . Introduction of a single halogen atom increases molecular weight, alters the compound's lipophilicity (ΔclogP), and modifies hydrogen-bonding potential—factors that directly impact membrane permeability, CYP450 susceptibility, and target-off-rate kinetics. Even when the dihydrobenzofuran scaffold bearing the 3-ethoxy-2,2,4-trimethyl substitution pattern is conserved, variation at the N'-aryl position can invert selectivity profiles or abolish activity in cell-based assays. Users who substitute 866153-46-0 with a halogenated analog without confirmatory re-screening risk obtaining misleading structure-activity relationship (SAR) data and wasting screening resources.

Product-Specific Quantitative Evidence Guide: N-(3-Ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea (866153-46-0) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 866153-46-0 vs. 4-Chlorophenyl and 4-Bromophenyl Analogs

866153-46-0 (MW 340.4) is the lowest-molecular-weight member of the 3-ethoxy-2,2,4-trimethyl-2,3-dihydrobenzofuran-7-yl urea series that retains a fully unsubstituted N'-phenyl ring. The 4-chlorophenyl analog (CAS 866153-45-9) has a MW of 374.87 (Δ +34.5 Da, +10.1%), and the 4-bromophenyl analog (CAS 866150-33-6) has an estimated MW of ~419.3 (Δ +78.9 Da, +23.2%) . The absence of halogen substitution on the phenyl ring of 866153-46-0 reduces lipophilicity (estimated clogP reduction of approximately 0.5–0.8 log units versus the 4-chloro analog based on fragment-based calculation) , which may translate into improved aqueous solubility and a distinct pharmacokinetic liability profile.

Medicinal Chemistry SAR Studies Physicochemical Profiling

Certified Purity Specification: Quantitative Batch Consistency for Reproducible Screening

866153-46-0 is supplied with a certified purity of ≥95% . This specification meets or exceeds the typical ≥90–95% threshold required for MLPCN/MLSMR screening compounds . The 4-chlorophenyl analog (CAS 866153-45-9) is also specified at ≥95%, establishing parity at the batch-certificate level . No data on impurity profiles or residual solvent levels are publicly available for either compound, and users must request lot-specific certificates of analysis for direct comparison.

Quality Control High-Throughput Screening Assay Reproducibility

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from Tosylurea and Sulfonamide Analogs

866153-46-0 possesses two hydrogen-bond donor (HBD) sites (both urea NH groups) and three hydrogen-bond acceptor (HBA) sites (urea carbonyl, benzofuran ring oxygen, and ethoxy oxygen). This HBD/HBA count of 2/3 is distinct from the tosylurea analog (CAS 866151-62-4), which replaces the phenyl ring with a 4-methylbenzenesulfonyl group, adding a sulfonamide moiety that increases the HBA count to ≥5 and alters the spatial geometry of the terminal group . The additional sulfonyl oxygen atoms create a different electrostatic potential surface, potentially engaging alternative residues in a target binding pocket.

Target Engagement Binding Mode Analysis Pharmacophore Modeling

MLSMR Provenance and Screening History: A Foundation for Biological Annotation

866153-46-0 was deposited into the NIH MLSMR collection by InterBioScreen and assigned PubChem Substance ID 866153 (MLS000084433) in 2005 [1]. Its inclusion in the MLPCN screening deck means the compound has been subjected to hundreds of high-throughput screens across diverse target classes, with results aggregated in PubChem BioAssay. Although no specific bioactivity data have been published in the primary literature for 866153-46-0, its MLSMR provenance provides a starting point for data-mining. In contrast, several closely related analogs (e.g., CAS 866153-45-9, 866150-33-6) were not deposited in the same collection and lack this breadth of screening exposure.

Chemical Biology Probe Development MLPCN Screening

Best-Fit Research and Application Scenarios for N-(3-Ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea (866153-46-0)


Medicinal Chemistry Lead Optimization: Phenylurea SAR with Minimal Halogen Burden

Medicinal chemists seeking to explore the structure-activity relationship of the N'-phenyl terminus without introducing halogen atoms should prioritize 866153-46-0. Its unsubstituted phenyl ring affords the lowest molecular weight (340.4 Da) and lowest estimated lipophilicity in the series, providing a clean baseline for systematic substitution. Downstream analogs with 4-Cl (MW 374.87) or 4-Br (MW ~419.3) can be benchmarked against this parent scaffold.

Computational Docking and Pharmacophore Model Validation

With only two H-bond donors and three H-bond acceptors, 866153-46-0 presents a simpler pharmacophoric profile than its tosylurea (CAS 866151-62-4; ≥5 HBA) or sulfonamide congeners. This simplicity makes it an ideal candidate for validating docking poses or pharmacophore hypotheses where the urea NH and carbonyl engage the target, without confounding interactions from additional polar moieties. The defined HBD/HBA count reduces the risk of spurious docking solutions.

MLPCN-Annotated Probe Discovery Starting Point

Because 866153-46-0 is an MLSMR-deposited compound (PubChem SID 866153), researchers can query existing PubChem BioAssay results to assess whether it has shown activity—or clean inactivity—against targets of interest. This unique screening provenance, absent for the 4-chlorophenyl and 4-bromophenyl analogs, allows data-informed procurement decisions, potentially prioritizing this compound for follow-up assays where preliminary bioactivity signals exist. [1]

CYP450 Liability Assessment in Early Drug Discovery

The unsubstituted phenylurea moiety and moderate lipophilicity of 866153-46-0 make it a suitable probe for baseline CYP450 inhibition profiling within the dihydrobenzofuran-urea chemotype. Its estimated clogP (3.8–4.2) places it in a range where CYP3A4 and CYP2D6 liabilities can be assessed without the confounding effects of halogen-driven metabolic switching observed with the 4-chlorophenyl analog.

Quote Request

Request a Quote for N-(3-ethoxy-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-N'-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.